molecular formula C13H11NO2 B1316324 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde CAS No. 502925-47-5

6-(4-Methoxyphenyl)pyridine-2-carbaldehyde

Cat. No. B1316324
M. Wt: 213.23 g/mol
InChI Key: JLUDQJVIZSPJFQ-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)pyridine-2-carbaldehyde is a chemical compound with the empirical formula C13H11NO2 . It has a molecular weight of 213.23 . This compound is a heterocyclic building block .


Molecular Structure Analysis

The molecular structure of 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde can be represented by the SMILES string [H]C(=O)c1cccc(n1)-c2ccc(OC)cc2 . The InChI representation is 1S/C13H11NO2/c1-16-12-7-5-10(6-8-12)13-4-2-3-11(9-15)14-13/h2-9H,1H3 .


Physical And Chemical Properties Analysis

6-(4-Methoxyphenyl)pyridine-2-carbaldehyde is a solid compound with a melting point of 82-85 °C . It has a density of 1.161g/cm3 and a boiling point of 362.9ºC at 760 mmHg .

Scientific Research Applications

Antiproliferative Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : This compound has been used in the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which have shown antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines .
  • Methods of Application : The compound was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .
  • Results or Outcomes : The most potent compounds displayed low micromolar GI50 values. 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol proved to be the most active, induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .

Fluorescence Properties

  • Scientific Field : Physical Chemistry
  • Application Summary : The compound has been found to have potent pH indicator properties, enabling both fluorescence intensity-based and ratiometric pH sensing .
  • Methods of Application : The fluorescence properties of the compound were investigated as part of a larger study on the properties of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines .
  • Results or Outcomes : 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine was found to be the most potent pH indicator among the compounds studied .

Transfer Hydrogenation

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound has been used in the synthesis of CNN pincer ruthenium complexes, which have shown efficient transfer hydrogenation of biomass-derived carbonyl compounds .
  • Methods of Application : The compound was prepared from commercially available 6-(4-methoxyphenyl)pyridine-2-carbaldehyde by the reaction of hydroxylamine and hydrogenation (H2, 1 atm) with Pd/C . The pincer complexes were synthesized from [RuCl2(PPh3)3], HCNNOMe and PP (for 2 and 3) in 2-propanol with NEt3 at reflux and were isolated in 85–93% yield .
  • Results or Outcomes : These robust pincer complexes displayed remarkably high catalytic activity in the transfer hydrogenation (TH) of lignocellulosic biomass carbonyl compounds, using 2-propanol at reflux in a basic medium (NaOiPr or K2CO3) .

Safety And Hazards

This compound is classified as having acute oral toxicity (Category 4), causing skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity – single exposure (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-(4-methoxyphenyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-12-7-5-10(6-8-12)13-4-2-3-11(9-15)14-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUDQJVIZSPJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584687
Record name 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)pyridine-2-carbaldehyde

CAS RN

502925-47-5
Record name 6-(4-Methoxyphenyl)-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502925-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-Methoxyphenyl)-2-pyridinecarboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Figliolia, P Cavigli, C Comuzzi, A Del Zotto… - Dalton …, 2020 - pubs.rsc.org
The ligand HCNNOMe (6-(4-methoxyphenyl)-2-aminomethylpyridine) is easily prepared from the commercially available 6-(4-methoxyphenyl)pyridine-2-carbaldehyde by the reaction of …
Number of citations: 13 pubs.rsc.org

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